![molecular formula C23H17F3N2O4 B12346608 (2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12346608.png)
(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
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Overview
Description
The compound (2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic molecule that features a chromene core, a furan ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The initial steps often include the formation of the chromene core, followed by the introduction of the furan ring and the trifluoromethyl group. Common reagents used in these reactions include methoxybenzaldehyde, furan-2-carbaldehyde, and trifluoromethyl aniline. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the imine group, converting it into an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the imine group can produce the corresponding amine derivative.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
-
Anti-Cancer Properties :
- Studies have shown that chromene derivatives can induce apoptosis in cancer cells through specific biochemical pathways. The presence of the trifluoromethyl group may enhance its efficacy by improving binding affinity to cancer-related targets.
- The compound's ability to modulate enzyme activity involved in tumorigenesis positions it as a potential lead in anticancer drug development.
-
Anti-Inflammatory Effects :
- Preliminary investigations suggest that this compound may possess anti-inflammatory properties. It has been observed to interact with molecular targets involved in inflammatory processes, potentially leading to reduced inflammation.
- This activity is particularly relevant for developing treatments for chronic inflammatory diseases.
- Antiviral Activity :
Material Science Applications
Beyond its biological applications, the compound also shows promise in material science:
- Liquid Crystalline Properties :
- Some chromenes are known to exhibit liquid crystalline behavior, which could be harnessed in the development of advanced display technologies and optical materials.
- Research into the incorporation of this compound into polymer matrices suggests potential improvements in thermal stability and mechanical strength.
Synthesis and Chemical Reactivity
The synthesis of (2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Chromene Core : Utilizing appropriate precursors and reaction conditions to construct the chromene framework.
- Introduction of Functional Groups : The trifluoromethyl and furan moieties are introduced through nucleophilic substitution reactions and other functionalization methods.
The chemical reactivity of this compound allows it to undergo various transformations, including oxidation and reduction reactions, which can be tailored for specific applications in drug design and material synthesis.
Case Studies
Several studies have documented the applications of chromene derivatives similar to This compound :
- Antiviral Screening : A study identified derivatives with significant inhibitory effects against SARS-CoV-2 Mpro through structural modifications that enhance binding affinity .
- Anti-Cancer Research : Research focused on chromene-based compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines, highlighting their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of (2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to anti-inflammatory effects. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent bioactive molecule.
Comparison with Similar Compounds
Similar Compounds
(2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide: can be compared with other chromene derivatives, such as and .
Uniqueness
The presence of the trifluoromethyl group in (2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability. This makes it more effective in biological systems compared to its analogs without the trifluoromethyl group.
Biological Activity
Chemical Structure
The compound features a chromene core, characterized by the following structural components:
- Furan ring : Contributes to its reactivity and interaction with biological targets.
- Methoxy group : Enhances lipophilicity, potentially improving cellular uptake.
- Trifluoromethyl group : Imparts unique electronic properties that may influence biological activity.
Molecular Formula
The molecular formula can be represented as C19H16F3N3O3.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Research has demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- Breast cancer (MCF-7) : The compound showed IC50 values in the low micromolar range, indicating potent activity.
- Lung cancer (A549) : Similar inhibitory effects were observed, suggesting a broad spectrum of anticancer activity.
The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways. In vitro studies revealed that the compound leads to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors, thereby promoting cancer cell death.
Antimicrobial Activity
In addition to its anticancer effects, the compound has been evaluated for antimicrobial properties. It demonstrated efficacy against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, which could be beneficial in treating inflammatory diseases.
Case Study 1: Anticancer Effects in Vivo
A study published in Journal of Medicinal Chemistry evaluated the in vivo effects of this compound on tumor-bearing mice. Results showed a significant reduction in tumor size compared to control groups, with minimal toxicity observed at therapeutic doses.
Case Study 2: Antimicrobial Efficacy
Research conducted by Microbial Drug Resistance assessed the antimicrobial activity against resistant strains. The compound was effective in reducing bacterial load in infected mice models, highlighting its potential as a therapeutic agent for resistant infections.
Data Summary
Biological Activity | Cell Line/Organism | IC50/Minimum Inhibitory Concentration | Mechanism |
---|---|---|---|
Anticancer | MCF-7 | Low μM range | Apoptosis induction |
Anticancer | A549 | Low μM range | Apoptosis induction |
Antimicrobial | Staphylococcus aureus | 5 μg/mL | Membrane disruption |
Antimicrobial | Escherichia coli | 10 μg/mL | Metabolic inhibition |
Anti-inflammatory | Macrophages | N/A | Cytokine inhibition |
Properties
Molecular Formula |
C23H17F3N2O4 |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-8-methoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
InChI |
InChI=1S/C23H17F3N2O4/c1-30-19-9-2-5-14-11-18(21(29)27-13-17-8-4-10-31-17)22(32-20(14)19)28-16-7-3-6-15(12-16)23(24,25)26/h2-12H,13H2,1H3,(H,27,29) |
InChI Key |
OPTALTYUEHECJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=CC(=C3)C(F)(F)F)C(=C2)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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